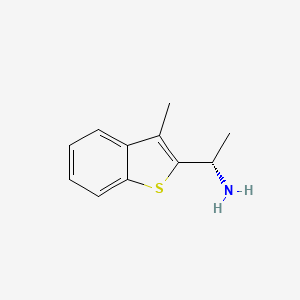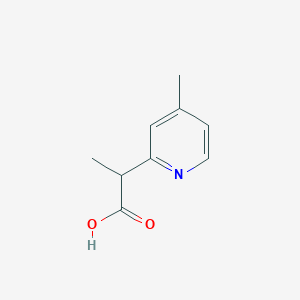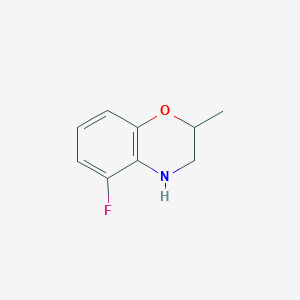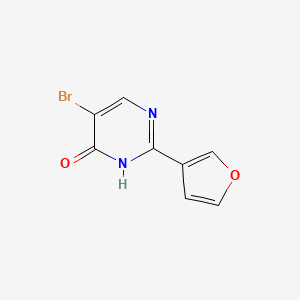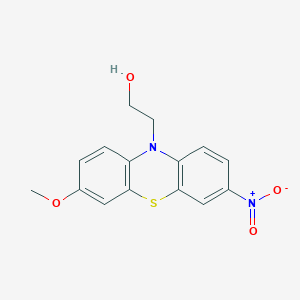![molecular formula C13H28N2 B13270066 [3-(Cyclohexylamino)propyl]diethylamine CAS No. 1019625-50-3](/img/structure/B13270066.png)
[3-(Cyclohexylamino)propyl]diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Cyclohexylamino)propyl]diethylamine: is an organic compound with the molecular formula C13H28N2 It is a secondary amine with a cyclohexyl group attached to the nitrogen atom and a propyl chain connecting to a diethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing [3-(Cyclohexylamino)propyl]diethylamine involves the reductive amination of cyclohexanone with diethylamine and propylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts can also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Cyclohexylamino)propyl]diethylamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the propyl chain or the cyclohexyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and reduced derivatives.
Substitution: Substituted amines and other functionalized products.
Scientific Research Applications
Chemistry:
Catalysis: [3-(Cyclohexylamino)propyl]diethylamine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the field of central nervous system disorders.
Biochemical Research: It can be used as a probe to study amine-related biochemical pathways and enzyme interactions.
Industry:
Polymer Production: this compound can be used as a curing agent or modifier in the production of polymers and resins, enhancing their mechanical properties and stability.
Surfactants: The compound can be incorporated into surfactant formulations, improving their emulsifying and foaming properties.
Mechanism of Action
The mechanism by which [3-(Cyclohexylamino)propyl]diethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl group provides hydrophobic interactions, while the amine groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
[3-(Cyclohexylamino)propyl]methylamine: Similar structure but with a methyl group instead of diethylamine.
[3-(Cyclohexylamino)propyl]ethylamine: Similar structure but with an ethyl group instead of diethylamine.
[3-(Cyclohexylamino)propyl]butylamine: Similar structure but with a butyl group instead of diethylamine.
Uniqueness:
Hydrophobicity: The cyclohexyl group provides significant hydrophobic interactions, which can enhance binding affinity to certain targets.
Versatility: The presence of both cyclohexyl and diethylamine groups allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
1019625-50-3 |
|---|---|
Molecular Formula |
C13H28N2 |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-cyclohexyl-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-3-15(4-2)12-8-11-14-13-9-6-5-7-10-13/h13-14H,3-12H2,1-2H3 |
InChI Key |
HWBLMLAOGLPCEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13269985.png)
![(1-Methoxybutan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13269988.png)

![Thieno[3,2-b]pyridine-6-sulfonyl fluoride](/img/structure/B13269991.png)
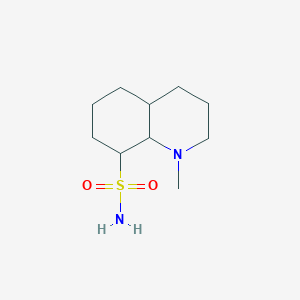
![5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid](/img/structure/B13269998.png)

